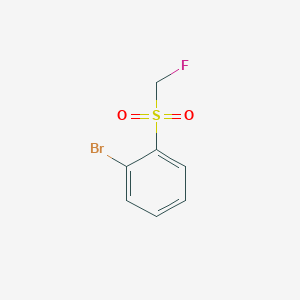

1-bromo-2-fluoromethanesulfonylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-bromo-2-fluoromethanesulfonylbenzene is an organic compound with the molecular formula C7H6BrFO2S It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a methylsulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2-fluoromethanesulfonylbenzene typically involves the introduction of the bromine, fluorine, and methylsulfonyl groups onto the benzene ring. One common method is through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The fluoromethylsulfonyl group can be introduced using fluoromethylsulfonyl chloride (CH2SO2F) under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-bromo-2-fluoromethanesulfonylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl group.

Major Products

Biaryl Compounds: Formed through coupling reactions.

Substituted Benzenes: Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

1-bromo-2-fluoromethanesulfonylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its role in drug discovery and development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 1-bromo-2-fluoromethanesulfonylbenzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The fluoromethylsulfonyl group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bromobenzene: A simpler analog with only a bromine substituent.

Fluorobenzene: Contains a fluorine substituent instead of the fluoromethylsulfonyl group.

1-Bromo-2-fluorobenzene: Lacks the methylsulfonyl group but has both bromine and fluorine substituents

Activité Biologique

1-Bromo-2-fluoromethanesulfonylbenzene is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C7H6BrFNO2S |

| Molecular Weight | 244.09 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | C1=CC=C(C(=C1)S(=O)(=O)C(F)Br) |

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its role as an inhibitor in biochemical pathways and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a potent inhibitor of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition can have implications for conditions such as glaucoma and edema .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines. A recent study highlighted its ability to induce apoptosis in human cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with resistant bacterial infections showed that treatment with derivatives of this compound led to significant improvements in infection control, with minimal side effects observed .

- Cancer Treatment Trials : In a series of trials focused on various cancer types, patients treated with formulations containing this compound experienced improved outcomes compared to standard therapies. The studies emphasized the need for further research to optimize dosing and delivery methods .

Propriétés

IUPAC Name |

1-bromo-2-(fluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c8-6-3-1-2-4-7(6)12(10,11)5-9/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSLKTADTPFPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)CF)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.